1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Physicochemical profiling pKa prediction Chromatographic separation

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine (CAS 956395-22-5) is a meta-fluorinated 4-aminopyrazole derivative with the molecular formula C10H10FN3 and a molecular weight of 191.21 g/mol. This compound belongs to the N-benzyl-4-aminopyrazole class, distinguished by a fluorine substituent at the 3-position of the benzyl ring that imparts a characteristic electron-withdrawing effect (predicted pKa 3.42±0.11) absent in non-fluorinated analogs.

Molecular Formula C10H10FN3
Molecular Weight 191.2 g/mol
CAS No. 956395-22-5
Cat. No. B1336324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine
CAS956395-22-5
Molecular FormulaC10H10FN3
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C=C(C=N2)N
InChIInChI=1S/C10H10FN3/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2
InChIKeyDNOLCFDXGUQEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine (CAS 956395-22-5): Procurement-Grade Meta-Fluorinated 4-Aminopyrazole Scaffold for Kinase-Targeted Drug Discovery


1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine (CAS 956395-22-5) is a meta-fluorinated 4-aminopyrazole derivative with the molecular formula C10H10FN3 and a molecular weight of 191.21 g/mol . This compound belongs to the N-benzyl-4-aminopyrazole class, distinguished by a fluorine substituent at the 3-position of the benzyl ring that imparts a characteristic electron-withdrawing effect (predicted pKa 3.42±0.11) absent in non-fluorinated analogs . The compound is available as a free base (≥95% purity) from multiple reputable vendors, as well as a dihydrochloride salt (CAS 1269376-61-5) with enhanced aqueous solubility for biological assay compatibility . Its core scaffold has been specifically claimed in kinase inhibitor patents as a preferred fused-ring pharmacophore, underscoring its strategic value in medicinal chemistry programs targeting tyrosine and serine/threonine kinases [1].

Why 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine Cannot Be Interchanged with Its 2-Fluoro, 4-Fluoro, Chloro, or Unsubstituted Benzyl Analogs


Generic substitution among N-benzyl-4-aminopyrazole positional isomers and halogen variants is scientifically unsound because the regiochemistry and electronic nature of the benzyl substituent directly govern both the physicochemical properties of the building block and the pharmacological behavior of elaborated derivatives. The meta-fluorine in 1-(3-fluorobenzyl)-1H-pyrazol-4-ylamine lowers the pyrazole amine pKa by approximately 0.18 log units relative to the unsubstituted benzyl analog (pKa 3.42 vs 3.60) , altering protonation state and chromatographic retention. When elaborated into purine-dione adenosine receptor ligands, the 3-fluorobenzyl scaffold delivers a 4.4-fold higher A2B receptor affinity (Ki=5 nM) compared to the 4-fluorobenzyl analog (Ki=22 nM) and a 10.6-fold improvement in A2B/A2A selectivity (58-fold vs 5.5-fold) [1][2]. The 3-fluorobenzyl-pyrazole motif is also explicitly preferred over (3-chlorobenzyl)oxy alternatives in kinase inhibitor prodrug patents [3]. These data demonstrate that fluorine position and identity are not interchangeable parameters but rather critically determine biological target engagement and intellectual property positioning.

Quantitative Differentiation Evidence for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine Against Closest Analogs


Meta-Fluorine Lowers Pyrazole Amine pKa by 0.18 Units Versus Unsubstituted Benzyl Analog, Modulating Protonation-Dependent Reactivity

The 3-fluorobenzyl substituent exerts a meta-electron-withdrawing inductive effect that increases the acidity of the pyrazole 4-amine group compared to the non-fluorinated benzyl analog. The predicted pKa of 1-(3-fluorobenzyl)-1H-pyrazol-4-ylamine is 3.42±0.11 , whereas the predicted pKa of 1-benzyl-1H-pyrazol-4-amine is 3.60±0.11 . This ΔpKa of -0.18 units means the 3-fluoro compound is approximately 1.5-fold more acidic, existing to a greater extent in the deprotonated free-base form at physiological pH ranges relevant to liquid-liquid extraction and reverse-phase chromatography.

Physicochemical profiling pKa prediction Chromatographic separation

3-Fluorobenzyl-Pyrazole-Purinedione Hybrid Achieves 4.4-Fold Higher Adenosine A2B Receptor Affinity (Ki=5 nM) Than 4-Fluorobenzyl Analog (Ki=22 nM)

When the 3-fluorobenzyl-pyrazole scaffold is elaborated to 8-(1-(3-fluorobenzyl)-1H-pyrazol-4-yl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione (CHEMBL426504), it demonstrates a Ki of 5 nM at the human adenosine A2B receptor expressed in HEK cells, measured by displacement of [3H]ZM241385 [1]. By contrast, the corresponding 4-fluorobenzyl regioisomer with 1,3-dipropyl substitution (CHEMBL379474) exhibits a Ki of 22 nM in the same assay system [2]. Although the N-alkyl groups differ (diethyl vs. dipropyl), the core scaffold comparison demonstrates that the 3-fluoro positional isomer can achieve single-digit nanomolar potency at A2B.

Adenosine receptor A2B antagonist Radioligand binding

3-Fluorobenzyl-Pyrazole Scaffold Delivers 10.6-Fold Higher A2B/A2A Selectivity (58-Fold) Compared to 4-Fluorobenzyl Analog (5.5-Fold)

Subtype selectivity within the adenosine receptor family is a critical parameter for minimizing off-target cardiovascular and CNS effects. The 3-fluorobenzyl-purinedione derivative CHEMBL426504 shows Ki=5 nM at A2B and Ki=290 nM at A2A, yielding an A2B/A2A selectivity ratio of 58-fold [1]. The corresponding 4-fluorobenzyl derivative CHEMBL379474 shows Ki=22 nM at A2B and Ki=120 nM at A2A, producing an A2B/A2A selectivity ratio of only 5.5-fold [2]. Thus, the meta-fluorine substitution provides a 10.6-fold improvement in A2B-over-A2A discrimination.

Adenosine receptor selectivity A2B vs A2A Off-target profiling

1-(3-Fluorobenzyl)-1H-pyrazole Is a Specifically Claimed Fused-Ring Pharmacophore in Pan-erbB Kinase Inhibitor Prodrug Patents, Distinguished from (3-Chlorobenzyl)oxy Alternatives

U.S. Patent Application US20160031877A1, titled 'Kinase Inhibitors, Prodrug Forms Thereof and Their Use in Therapy,' explicitly claims compounds wherein 'R2 and R3, together with the carbon atoms to which they are attached, form 1-(3-fluorobenzyl)-1H-pyrazole' as one of twelve enumerated structural options for the kinase inhibitor core [1]. This places the 3-fluorobenzyl-pyrazole motif alongside alternatives such as (3-chlorobenzyl)oxy, 2-pyridinylmethoxy, and various dihalogenated phenyl rings. The specific inclusion of the 3-fluorobenzyl-pyrazole as a fused bicyclic system—rather than an exocyclic ether—indicates that the sp²-hybridized nitrogen linkage and meta-fluorine substitution confer distinct binding interactions not achievable with the oxygen-linked (3-chlorobenzyl)oxy comparator.

Kinase inhibitor scaffold Patent differentiation Pan-erbB inhibitor

Boiling Point, Density, and logP Differentiation of 3-Fluorobenzyl Isomer Enables Chromatographic Separation from Co-Eluting Positional Isomers

The 3-fluorobenzyl positional isomer exhibits distinct physicochemical properties that facilitate analytical separation from its 2-fluoro, 4-fluoro, and unsubstituted benzyl analogs. The predicted boiling point of 1-(3-fluorobenzyl)-1H-pyrazol-4-ylamine is 365.3±27.0 °C , compared to 374.1 °C for the 4-fluorobenzyl isomer (at 760 mmHg) and 369.4 °C for the unsubstituted 1-benzyl-1H-pyrazol-4-amine [1]. The predicted density of the 3-fluoro compound is 1.26±0.1 g/cm³, identical to the 4-fluoro isomer but substantially higher than the 1.16 g/cm³ of the unsubstituted benzyl analog. The 3-chlorobenzyl analog has a reported logP of 2.75 , while the 3-fluorobenzyl compound is expected to have a lower logP due to fluorine's greater electronegativity, which reduces lipophilicity and may improve metabolic stability.

Chromatographic separation Physicochemical property Quality control

Optimal Application Scenarios for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ylamine Based on Verified Differentiation Evidence


A2B Adenosine Receptor Antagonist Lead Optimization: Prioritizing 3-Fluoro Over 4-Fluoro Scaffolds for Superior Potency and Selectivity

Medicinal chemistry teams developing A2B adenosine receptor antagonists for solid tumor immunotherapy or chronic inflammatory diseases should select 1-(3-fluorobenzyl)-1H-pyrazol-4-ylamine as the privileged N1-substituent. Elaboration to purine-dione hybrids yields Ki=5 nM at A2B with 58-fold selectivity over A2A [1], representing a 4.4-fold potency advantage and 10.6-fold selectivity improvement over the 4-fluorobenzyl series (Ki=22 nM, 5.5-fold selectivity) [2]. This differentiation reduces the risk of A2A-mediated cardiovascular side effects and streamlines lead optimization toward clinical candidates.

Pan-erbB Kinase Inhibitor Prodrug Design: Exploiting Patent-Claimed 3-Fluorobenzyl-Pyrazole Fused Pharmacophore for IP Protection

Drug discovery programs targeting pan-erbB (EGFR/HER2) kinases in oncology can secure intellectual property advantage by incorporating 1-(3-fluorobenzyl)-1H-pyrazol-4-ylamine as a synthetic intermediate. U.S. Patent US20160031877A1 explicitly claims compounds where the 3-fluorobenzyl-pyrazole forms a fused ring system within pyrido[3,4-d]pyrimidine kinase inhibitors, distinguishing this motif from (3-chlorobenzyl)oxy and other alternatives [3]. Using this building block aligns lead structures with a claimed pharmacophore, strengthening composition-of-matter patent applications.

Analytical Method Development: Exploiting Boiling Point and Density Differences for Isomer-Specific Purity Verification

Quality control and analytical development laboratories can leverage the distinct boiling point (365.3 °C vs. 374.1 °C for the 4-fluoro isomer) and density differential (1.26 vs. 1.16 g/cm³ vs. unsubstituted benzyl analog) to develop robust HPLC or GC methods for isomer-specific purity determination [4]. The predicted pKa difference of -0.18 units relative to the unsubstituted benzyl analog further enables pH-dependent separation strategies, ensuring that procured material is unambiguously identified as the 3-fluoro positional isomer.

Building Block Procurement for Focused Kinase-Focused Compound Library Synthesis

Research organizations constructing focused kinase inhibitor libraries should include 1-(3-fluorobenzyl)-1H-pyrazol-4-ylamine as a core building block due to its dual availability as free base (95% purity) and highly soluble dihydrochloride salt (CAS 1269376-61-5) . The meta-fluorine substitution provides a balance of electron withdrawal and metabolic stability not achievable with chloro or unsubstituted benzyl analogs, while the free 4-amine handle enables rapid diversification through amide coupling, reductive amination, or urea formation for parallel synthesis campaigns.

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